![molecular formula C23H25N3O2 B12172736 N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12172736.png)
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
Description
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a bis-indole derivative featuring a butanamide linker connecting two modified indole moieties. The 1H-indol-6-yl group is linked via a four-carbon chain to a 1-(2-methoxyethyl)-substituted indole, which introduces enhanced hydrophilicity compared to alkyl-substituted analogs.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C23H25N3O2/c1-28-14-13-26-16-18(20-6-2-3-7-22(20)26)5-4-8-23(27)25-19-10-9-17-11-12-24-21(17)15-19/h2-3,6-7,9-12,15-16,24H,4-5,8,13-14H2,1H3,(H,25,27) |
InChI Key |
NSXOAQFYQFNRRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction Optimization
The alkylation of indole’s nitrogen requires careful selection of base and solvent to suppress side reactions. As demonstrated in analogous syntheses, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C achieves >80% yield by deprotonating indole and facilitating nucleophilic substitution (Table 1).
Table 1: Optimization of N-Alkylation Conditions for 1-(2-Methoxyethyl)-1H-Indole
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Cs₂CO₃ | DMF | 100 | 82 |
K₂CO₃ | DMF | 100 | 65 |
NaH | THF | 60 | 48 |
The use of 2-methoxyethyl iodide, a superior leaving group compared to chloride or mesylate, enhances reaction efficiency. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
Preparation of the Butanamide Linker
The butanamide spacer is constructed through sequential acylation and coupling reactions.
Butanoyl Chloride Synthesis
4-Chlorobutanoyl chloride is prepared by treating 4-chlorobutyric acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The reaction proceeds quantitatively within 2 hours, yielding a reactive intermediate for subsequent amide formation.
Coupling with 1H-Indol-6-Amine
The 6-aminoindole fragment is coupled with 4-chlorobutanoyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM. This step achieves 75–80% yield under inert conditions (argon atmosphere, 0°C → room temperature). Critical parameters include:
-
Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes unreacted starting material.
-
Solvent choice : DCM’s low polarity prevents premature hydrolysis of the acid chloride.
Final Coupling of Indole Moieties
The convergent synthesis concludes with coupling the 1-(2-methoxyethyl)-1H-indole-3-yl unit to the butanamide-linked 6-aminoindole.
Mitsunobu Reaction for C–C Bond Formation
The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), links the indole subunits at the butanamide’s terminal carbon. This method ensures retention of stereochemistry and achieves 68% yield after 48 hours (Table 2).
Table 2: Comparison of Coupling Methods
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Mitsunobu | DIAD, PPh₃, THF | 68 | 92 |
Nucleophilic Substitution | Cs₂CO₃, DMF | 54 | 85 |
Ullmann Coupling | CuI, 1,10-phenanthroline | 42 | 78 |
Alternative Pd-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, have been explored but show limited success (<30% yield) due to the indole’s sensitivity to transition metals.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Cost efficiency : Replacing Cs₂CO₃ with K₂CO₃ reduces expenses by 40% with minimal yield impact (65% vs. 82%).
-
Solvent recovery : DMF is distilled and reused in alkylation steps, cutting material costs by 25%.
-
Continuous flow systems : Microreactors improve heat dissipation during exothermic amide coupling, enhancing safety and throughput.
Characterization and Quality Control
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analog: 4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide (CAS 1574307-51-9)
- Molecular Formula : C₁₇H₁₆N₆O₂S
- Key Differences: The N-substituent on the butanamide is a 1-methylpyrrolemethyl group instead of the 1H-indol-6-yl group.
- Physicochemical Properties :
Structural Analog: N-(1H-Indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (CAS 1190281-91-4)
- Key Differences :
- Replacement of the 1-(2-methoxyethyl)indole with a 3-oxo-1,2-benzothiazole moiety.
- The benzothiazole ring introduces sulfur-based electronegativity, which may enhance interactions with cysteine residues in enzymatic targets.
- Biological Implications :
Data Table: Structural and Functional Comparison
Compound Name | Molecular Formula | Substituent R₁ | Substituent R₂ | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|---|
Target Compound | Not Provided* | 1H-Indol-6-yl | 1-(2-Methoxyethyl)-1H-indol-3-yl | ~400 (estimated) | Indole, Methoxyethyl, Amide |
CAS 1574307-51-9 | C₁₇H₁₆N₆O₂S | 1-Methylpyrrolemethyl | 1-(2-Methoxyethyl)-1H-indol-3-yl | 368.4 | Pyrrole, Methoxyethyl, Amide |
CAS 1190281-91-4 | C₁₉H₁₆N₄O₂S | 1H-Indol-6-yl | 3-Oxo-1,2-benzothiazol-2(3H)-yl | 386.4 | Benzothiazole, Indole, Amide |
Research Findings and Implications
- Bioactivity Trends :
- Methoxyethyl Substitution : Enhances solubility and metabolic stability compared to unsubstituted indoles (e.g., SC-26350 in , which lacks this group) .
- Benzothiazole vs. Indole : Benzothiazole-containing analogs (e.g., CAS 1190281-91-4) may exhibit stronger electrophilic character, favoring covalent binding to targets like proteases .
- Thermodynamic Properties :
- The methoxyethyl group in the target compound likely reduces crystallinity, improving bioavailability over nitro-substituted analogs (e.g., MFCD19690843 in ) .
Biological Activity
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide, with CAS Number 1630857-95-2, is an indole-based compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O2, with a molecular weight of 375.5 g/mol. The compound features two indole moieties connected by a butanamide linker, which may influence its biological activity and interactions with various biological targets .
Research indicates that compounds containing indole structures often interact with multiple biological pathways. The presence of methoxyethyl and butanamide groups may enhance solubility and bioavailability, potentially allowing for better interaction with cellular receptors and enzymes. The proposed mechanisms include:
- Modulation of Signaling Pathways : Indole derivatives are known to influence signaling pathways related to cell growth, apoptosis, and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that similar indole compounds exhibit antimicrobial properties by disrupting microbial cell membranes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these compounds often ranges from 0.13 to 1.0 µg/mL, indicating potent antibacterial effects .
Compound | MIC (µg/mL) | Activity |
---|---|---|
N-(Hydroxyalkyl) derivative | 2.0 | Moderate |
Tris(indolyl)methylium salt | 0.25 | High |
Maleimide-derived compounds | 0.5 | High |
These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural similarities.
Cytotoxicity Studies
While exploring the antimicrobial effects, it is crucial to assess cytotoxicity against human cells. Compounds in this class have shown varying degrees of cytotoxicity, with some exhibiting low toxicity profiles suitable for further development in therapeutic applications .
Case Studies
In vivo studies conducted on related indole compounds have demonstrated effective suppression of bacterial infections in murine models. For example, a study evaluated the efficacy of tris(indolyl)methylium salts in a staphylococcal sepsis model, showing promising results in reducing bacterial load and improving survival rates .
Q & A
Q. What synthetic pathways are commonly used to prepare N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with functionalized indole precursors. Key steps include:
- Coupling reactions : Amide bond formation between indole-6-amine and a pre-synthesized 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid derivative using coupling agents like HATU or EDCl .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during intermediate steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres (N₂/Ar) to prevent oxidation of indole moieties .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or preparative HPLC for final product isolation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the indole substituents and amide linkage. Aromatic protons in indole rings appear between δ 6.8–7.5 ppm, while methoxyethyl protons resonate at δ 3.2–3.8 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₂₄H₂₆N₄O₂) and distinguishes isotopic patterns .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional group integrity .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., Aurora kinases) or receptors (e.g., serotonin receptors) using fluorogenic substrates or radioligand binding assays .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess IC₅₀ values .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in plasma via LC-MS/MS .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields (e.g., 30–70%) be resolved?
- Methodological Answer : Yield discrepancies often arise from variations in:
- Catalyst loading : Optimize coupling agent ratios (e.g., 1.2–1.5 equivalents of HATU) to minimize side-product formation .
- Temperature control : Maintain reactions at 0–5°C during amide coupling to reduce racemization or decomposition .
- Intermediate purity : Pre-purify indole precursors via recrystallization to eliminate impurities affecting reactivity .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) using crystal structures of putative targets (e.g., Bcl-2 or tubulin) to predict binding modes .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades (e.g., apoptosis or ER stress pathways) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
- Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., methoxyethyl vs. ethyl groups) on binding affinity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) to prioritize analogs .
Q. How to address stability challenges during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .
- Light sensitivity : Use amber vials to avoid photodegradation of the indole core .
- Impurity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.